N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride
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Overview
Description
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a piperazine ring, an imidazo[2,1-b]thiazole moiety, and a pyrazine carboxamide group. It is often used in various fields such as chemistry, biology, and medicine due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products. For example, oxidation reactions may be performed at elevated temperatures in the presence of a suitable solvent like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted imidazo[2,1-b]thiazole or pyrazine derivatives .
Scientific Research Applications
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. For example, it binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site, enhancing the enzyme’s activity. This interaction lowers the Michaelis constant for acetylated substrates, thereby promoting deacetylation reactions . The compound’s effects on other molecular pathways and targets are also under investigation .
Comparison with Similar Compounds
Similar Compounds
SRT1720: A selective SIRT1 activator with a similar structure and mechanism of action.
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide hydrochloride: Another compound with a closely related structure and similar applications.
Uniqueness
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as SIRT1, makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22ClN7OS |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]pyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H21N7OS.ClH/c29-20(18-11-23-5-6-24-18)25-17-4-2-1-3-16(17)19-13-28-15(14-30-21(28)26-19)12-27-9-7-22-8-10-27;/h1-6,11,13-14,22H,7-10,12H2,(H,25,29);1H |
InChI Key |
XZOVAPLPUAJMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC=CN=C5.Cl |
Origin of Product |
United States |
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